Enantiomer-Specific Ligand Identity in Olfactory Protein Crystallography
In both available Protein Data Bank entries (1E00, porcine OBP; 1GT3, bovine OBP), the bound ligand is unambiguously assigned as the (6R)-2,6-dimethyloct-7-en-2-ol enantiomer, not the (6S) form. [1] This stereochemical selectivity is crucial because OBP-ligand interactions are stereospecific; replacing (6R)- with (6S)-enantiomer or racemic mixture can alter binding thermodynamics and obscure structure-function conclusions. While quantitative binding constants are not publicly available for this specific pair, the exclusive presence of the (6R) enantiomer in validated structural models provides strong inferential evidence for experimental relevance.
| Evidence Dimension | Chiral identity of ligand in experimentally determined protein structures |
|---|---|
| Target Compound Data | (6R)-enantiomer exclusively assigned |
| Comparator Or Baseline | (6S)-enantiomer: not assigned in any PDB structure |
| Quantified Difference | Qualitative (100% presence of (R) vs. 0% presence of (S) in available structures) |
| Conditions | X-ray crystallography of odorant binding proteins; PDB IDs 1E00 and 1GT3 |
Why This Matters
For academic and industrial olfactory research, sourcing the correct enantiomer is essential to replicate published structural data and ensure meaningful ligand-receptor interaction analysis.
- [1] PDBj. ChemComp-DHM: 2,6-DIMETHYL-7-OCTEN-2-OL. Specifies (6R)-2,6-dimethyloct-7-en-2-ol as the ligand for PDB entries 1E00 and 1GT3. View Source
